molecular formula C26H27N7O6 B4077658 Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate

Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate

Cat. No.: B4077658
M. Wt: 533.5 g/mol
InChI Key: WSUYXHSLZQFQSC-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate is a complex organic compound that features a combination of nitro, pyrimidine, and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate typically involves multiple steps, including nitration, acylation, and coupling reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. This is followed by acylation to attach the acetyl group, and finally, coupling with pyrimidine and piperazine derivatives to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions often require catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate is unique due to its combination of nitro, pyrimidine, and piperazine groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

IUPAC Name

ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O6/c1-2-39-25(36)18-4-6-19(7-5-18)29-24(35)21-16-20(33(37)38)8-9-22(21)30-23(34)17-31-12-14-32(15-13-31)26-27-10-3-11-28-26/h3-11,16H,2,12-15,17H2,1H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYXHSLZQFQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate
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Ethyl 4-[[5-nitro-2-[[2-(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]amino]benzoyl]amino]benzoate

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